molecular formula C22H22O7 B11590056 [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]acetic acid

[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]acetic acid

Cat. No.: B11590056
M. Wt: 398.4 g/mol
InChI Key: VWEBWTPQILGSRV-UHFFFAOYSA-N
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Description

2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound featuring a xanthene core. Xanthenes are known for their diverse biological activities and are present in many synthetic and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID typically involves a tandem Michael–Michael cyclization reaction. This process starts with resin-bound propiolic acid as the Michael acceptor and cyclohexanediones . The reaction is catalyzed by iodine in ethanol, leading to the formation of the xanthene core .

Industrial Production Methods

Industrial production methods for this compound often utilize solid-phase synthesis techniques. These methods are advantageous due to their efficiency and the ability to produce high yields under relatively mild conditions . The use of heterogeneous catalysts, such as silica-supported preyssler nanoparticles, has also been reported to enhance the reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, aromatic aldehydes, and cyclohexanediones. The reactions are typically carried out under solvent-free conditions or in ethanol .

Major Products

The major products formed from these reactions are substituted xanthenes and xanthenediones, which are of interest for their biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

2-[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H22O7/c1-27-18-10-12(8-9-15(18)28-11-19(25)26)20-21-13(23)4-2-6-16(21)29-17-7-3-5-14(24)22(17)20/h8-10,20H,2-7,11H2,1H3,(H,25,26)

InChI Key

VWEBWTPQILGSRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC(=O)O

Origin of Product

United States

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